5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(17)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLGXLNDUZIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Piperidine Moiety: The acid chloride is then reacted with 1-(dimethylsulfamoyl)piperidine in the presence of a base such as triethylamine to form the desired amide bond.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-hydroxy-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide.
Reduction: Formation of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting specific biological pathways.
Pharmacology: The compound is studied for its potential therapeutic effects and interactions with various receptors.
Biochemistry: It is used to investigate enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Thiophene-Based Analogue ()
A structurally related compound, 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide , replaces the benzamide core with a thiophene ring. Key differences include:
The thiophene analogue’s sulfur atom may alter electronic distribution and binding affinity compared to the methoxybenzamide core. However, both share the dimethylsulfamoyl-piperidine motif, suggesting similar solubility profiles .
Indole Derivatives with Piperidine Moieties ()
Compounds DMPI and CDFII are indole-based synergists of carbapenems against MRSA. While structurally distinct from the target compound, they share critical features:
The dimethylsulfamoyl group in the target compound may improve metabolic stability compared to the benzyl groups in DMPI/CDFII. The chlorine substituent’s position (5 vs. 2) could influence target specificity .
Trifluoromethylphenyl Derivative ()
A patent compound, (4aR)-1-[(2,3-difluorophenyl)methyl]-N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]-4-(trifluoromethyl)phenyl]-...carboxamide , shares the dimethylsulfamoyl-piperidine group but incorporates a trifluoromethylphenyl moiety. Key contrasts:
| Property | Target Compound | Patent Compound |
|---|---|---|
| Aromatic Substituent | 2-Methoxybenzamide | Trifluoromethylphenyl |
| Molecular Weight | — | 598 g/mol (LCMS: m/z 598 [M+H]⁺) |
| HPLC Retention Time | — | 1.63 minutes (QC-SMD-TFA05) |
| Fluorine Content | None | Difluorophenyl + trifluoromethyl |
The trifluoromethyl group in the patent compound likely enhances metabolic stability and lipophilicity, whereas the target’s methoxy group may favor hydrogen bonding. Analytical data (e.g., HPLC) highlights distinct chromatographic behaviors .
Pyrazolopyridine-Benzamide Hybrid ()
The compound 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide shares a benzamide core and 3-methoxy group with the target compound but differs in complexity:
| Feature | Target Compound | Pyrazolopyridine Hybrid |
|---|---|---|
| Piperidine Substituent | Dimethylsulfamoyl | 1-Methylpiperidinyl |
| Additional Moieties | None | Pyrazolopyridine + amino-3-oxopropyl |
| Chlorine Position | 5-Chloro (benzamide) | 5-Chloro (phenyl ring) |
The hybrid’s pyrazolopyridine moiety may confer enhanced π-π stacking interactions, while the 1-methylpiperidinyl group could reduce solubility compared to the dimethylsulfamoyl group in the target compound .
Physicochemical and Pharmacokinetic Insights
- Solubility : The dimethylsulfamoyl group (present in the target compound and ) is polar, likely improving aqueous solubility compared to methylpiperidinyl () or benzylpiperidinyl () groups.
- Metabolic Stability : Fluorinated analogues () may exhibit longer half-lives than chlorinated/methoxy derivatives due to resistance to oxidative metabolism.
- Analytical Differentiation : HPLC retention times (e.g., 1.63 minutes in ) and LCMS data (e.g., m/z 598) provide benchmarks for distinguishing structural variants .
Biological Activity
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal contexts.
Chemical Structure and Properties
The compound's structure features a chloro-substituted benzamide core linked to a piperidine moiety with a dimethylsulfamoyl group. Its molecular formula is with a molecular weight of approximately 396.87 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation.
Anticancer Activity
Several studies have explored the anticancer potential of benzamide derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been noted in preliminary assays. These effects may be attributed to its interaction with specific cellular pathways involved in cell cycle regulation.
Case Studies and Research Findings
- In vitro Studies : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups, indicating potential as an anticancer agent.
- In vivo Studies : Animal model studies are needed to assess the pharmacokinetics and therapeutic efficacy of the compound in vivo, focusing on dosage optimization and side effect profiling.
- Comparative Analysis : Similar compounds have shown varying degrees of biological activity based on structural differences. For instance, compounds lacking the dimethylsulfamoyl group displayed reduced efficacy in enzyme inhibition assays.
Data Table: Biological Activity Comparison
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide?
Answer:
-
Synthesis :
- Start with a benzamide core (e.g., 2-methoxy-5-chlorobenzoic acid) and couple it to a piperidine derivative via reductive amination or peptide coupling reagents (e.g., HATU or EDC) .
- Introduce the dimethylsulfamoyl group using sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
-
Characterization :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, piperidine protons between 1.5–3.0 ppm) .
- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray crystallography (if crystalline): Resolve 3D structure to confirm stereochemistry and intermolecular interactions .
Advanced: How can researchers identify and validate the biological targets of this compound?
Answer:
-
Target Prediction :
-
Experimental Validation :
- Binding assays : Perform competitive radioligand binding (e.g., -labeled ligands for serotonin receptors) .
- Functional assays : Measure cAMP production (GPCR activity) or kinase inhibition (e.g., ADP-Glo™ assay) .
- CRISPR/Cas9 knockout : Confirm target relevance by observing loss of compound efficacy in knockout cell lines .
Advanced: How should researchers address contradictory results in biological activity studies (e.g., varying MIC values in antibacterial assays)?
Answer:
-
Assay Optimization :
-
Data Analysis :
-
Compound Integrity :
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles .
- Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Answer:
-
Substituent Modification :
-
Activity Testing :
-
ADME Profiling :
- Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
Advanced: What methodologies are suitable for analyzing the compound’s interaction with bacterial membranes or biofilms?
Answer:
-
Membrane Permeability :
-
Biofilm Eradication :
Basic: How can researchers ensure batch-to-batch consistency during synthesis?
Answer:
-
Process Controls :
-
Quality Assurance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
